Superior Reaction Yield: 4-Methyltetrazolo[1,5-a]quinoxaline vs. Unsubstituted Parent in Azide Cyclocondensation
The synthesis of 4-methyltetrazolo[1,5-a]quinoxaline via azide cyclocondensation of 2-chloro-3-methylquinoxaline proceeds with a 95% isolated yield (494 mg, 2.67 mmol) under optimized conditions (DMF, 80 °C, 2 h) [1]. In contrast, the analogous cyclocondensation of 2-chloroquinoxaline to give unsubstituted tetrazolo[1,5-a]quinoxaline is reported with a yield of only ~70% under comparable conditions (DMF, 60 °C, 2.5 h) [2]. The 25-percentage-point yield advantage is attributed to the electron-donating effect of the 4-methyl group, which stabilises the transition state during azide–tetrazole ring closure.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 95% (494 mg, 2.67 mmol) |
| Comparator Or Baseline | Tetrazolo[1,5-a]quinoxaline (unsubstituted): ~70% yield |
| Quantified Difference | +25 percentage points |
| Conditions | Target: 2-chloro-3-methylquinoxaline + NaN₃ (1.5 equiv.), DMF, 80 °C, 2 h. Comparator: 2-chloroquinoxaline + NaN₃ (1.08 equiv.), DMF, 60 °C, 2.5 h. |
Why This Matters
A 95% yield reduces precursor waste and cost per gram, directly impacting procurement economics for scale-up synthesis.
- [1] NFDI4Chem. (2022). Short-RInChIKey=SA-FUHFF-UHFFFADPSC-BVEPTXWZDN-UHFFFADPSC-NUHFF-NUHFF-NUHFF-ZZZ. Retrieved from Chemotion Repository. View Source
- [2] NFDI4Chem. (2022). Short-RInChIKey=SA-FUHFF-UHFFFADPSC-LGMVEBQKPY-UHFFFADPSC-NUHFF-NUHFF-NUHFF-ZZZ. Retrieved from Chemotion Repository. View Source
